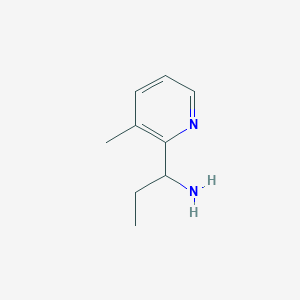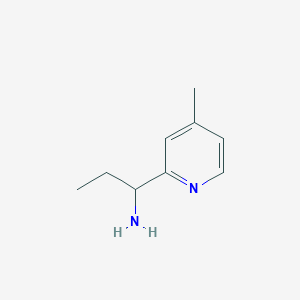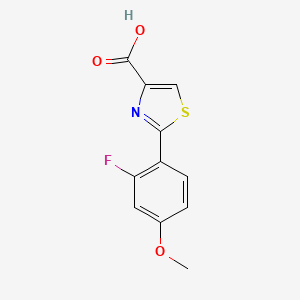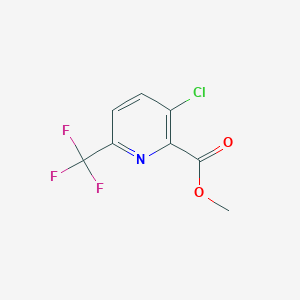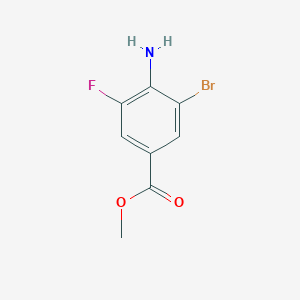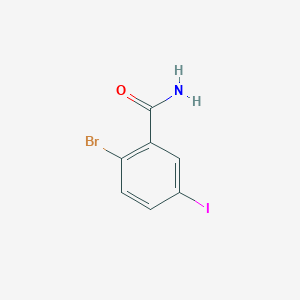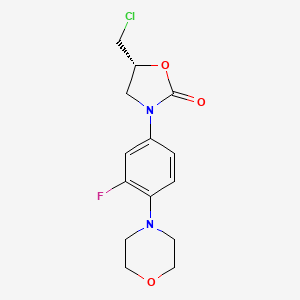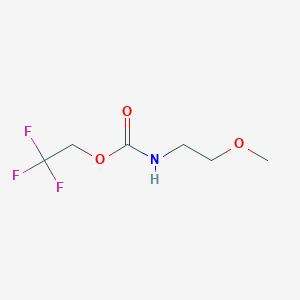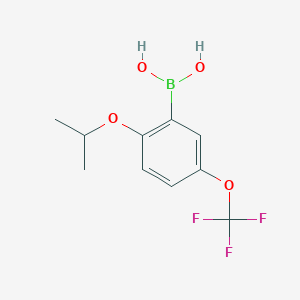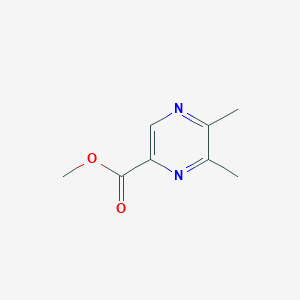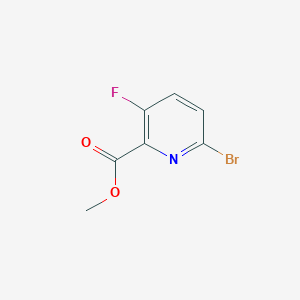
Methyl 6-bromo-3-fluoropicolinate
Vue d'ensemble
Description
“Methyl 6-bromo-3-fluoropicolinate” is a chemical compound with the molecular formula C7H5BrFNO2 . It is a white to off-white to yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-3-fluoropicolinate” is defined by its IUPAC name: methyl 6-bromo-3-fluoro-2-pyridinecarboxylate . The InChI code for this compound is 1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 6-bromo-3-fluoropicolinate” are not available, it’s known that bromo and fluoro groups in a molecule can act as reactive sites in various chemical reactions .Physical And Chemical Properties Analysis
“Methyl 6-bromo-3-fluoropicolinate” has a molecular weight of 234.02 . It is stable under normal conditions . The compound is a white to off-white to yellow solid at room temperature .Applications De Recherche Scientifique
Organic Synthesis
Methyl 6-bromo-3-fluoropicolinate: is a valuable building block in organic synthesis. Its molecular structure, containing both bromo and fluoro substituents, makes it a versatile reagent for constructing complex molecules. It can undergo various cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds, which are fundamental in creating pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive molecules. Its ability to act as a CYP1A2 inhibitor makes it a potential candidate for drug development, particularly in the treatment of diseases where cytochrome P450 enzymes are implicated .
Material Science
The bromo and fluoro groups in Methyl 6-bromo-3-fluoropicolinate can be used to modify the surface properties of materials. This modification can enhance the material’s interaction with other substances, which is crucial in developing advanced materials for coatings, sensors, and electronic devices .
Agrochemical Research
This compound’s structural features enable the design of novel agrochemicals. Its halogenated pyridine ring can be incorporated into pesticides and herbicides, providing enhanced stability and activity against a broad spectrum of agricultural pests .
Fluorine Chemistry
Fluorine chemistry is an area of intense research due to the unique properties of fluorinated compoundsMethyl 6-bromo-3-fluoropicolinate can be used to introduce fluorine into other molecules, which can drastically alter their chemical and physical properties, such as increased lipophilicity or metabolic stability .
Photovoltaic Materials
The bromo and fluoro groups can act as electron-withdrawing groups, which are essential in the development of photovoltaic materials. Compounds like Methyl 6-bromo-3-fluoropicolinate can be used to synthesize organic semiconductors that have applications in solar cells .
Chemical Education
As a compound with a relatively simple structure yet diverse reactivity, Methyl 6-bromo-3-fluoropicolinate is an excellent subject for chemical education. It can be used to demonstrate various organic reactions and principles, such as nucleophilic substitution and electrophilic aromatic substitution .
Environmental Chemistry
The study of halogenated compounds like Methyl 6-bromo-3-fluoropicolinate is important in environmental chemistry. Researchers can investigate the environmental fate of such compounds, their potential bioaccumulation, and their effects on ecosystems .
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that fluorine substitution can dramatically influence the chemical outcome of fluoroalkylations . This could suggest that the fluorine atom in the compound might play a crucial role in its interaction with its targets.
Pharmacokinetics
It has high gastrointestinal absorption and is BBB permeant . . These properties suggest that the compound might have good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Propriétés
IUPAC Name |
methyl 6-bromo-3-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFERTYLJNAEEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



